1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide 1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19989074
InChI: InChI=1S/C20H22N2O2/c1-24-15-14-22-13-11-17-18(8-5-9-19(17)22)20(23)21-12-10-16-6-3-2-4-7-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol

1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC19989074

Molecular Formula: C20H22N2O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide -

Specification

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
IUPAC Name 1-(2-methoxyethyl)-N-(2-phenylethyl)indole-4-carboxamide
Standard InChI InChI=1S/C20H22N2O2/c1-24-15-14-22-13-11-17-18(8-5-9-19(17)22)20(23)21-12-10-16-6-3-2-4-7-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,21,23)
Standard InChI Key HYQCJOFTBUVSRM-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=CC=C3

Introduction

1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide is a complex organic compound belonging to the class of indole derivatives. These compounds are recognized for their diverse biological activities and significant roles in pharmaceuticals, particularly in the development of therapeutic agents for various diseases. The indole moiety in this compound is crucial for its interaction with multiple biological targets, making it valuable in drug discovery.

Synthesis and Characterization

The synthesis of 1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide involves several chemical steps, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization of the synthesized compound is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Biological Activities and Potential Applications

Research on indole derivatives, including 1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide, highlights their potential therapeutic applications, particularly in cancer treatment. These compounds can inhibit key signaling pathways involved in cell proliferation and survival, showing significant activity against various cancer cell lines. The indole moiety's ability to interact with multiple biological targets makes derivatives of this structure valuable in drug development for complex diseases.

Future Research Directions

Continued research into the pharmacological potential of 1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide is crucial for optimizing its efficacy and understanding its full range of biological activities. This includes exploring its interactions with specific biological targets and further modifying its structure to enhance therapeutic properties.

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